
A Comparative Guide to the Detection and
Quantification of Sofosbuvir Impurity G

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the determination of

Sofosbuvir impurity G, a critical diastereoisomer of the active pharmaceutical ingredient

Sofosbuvir. The detection and quantification of this impurity are paramount for ensuring the

quality, safety, and efficacy of Sofosbuvir drug products. This document outlines the regulatory

context, compares two prominent analytical techniques—Reverse-Phase High-Performance

Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—

and provides detailed experimental protocols.

Regulatory Landscape for Sofosbuvir Impurities
The acceptable levels of impurities in a drug product are governed by regulatory bodies such

as the International Council for Harmonisation (ICH). According to ICH Q3B(R2) guidelines, the

thresholds for reporting, identification, and qualification of impurities are determined by the

maximum daily dose of the drug. For Sofosbuvir, the usual adult dose is 400 mg administered

orally once a day.[1][2][3][4][5] Based on this dosage, the following thresholds for impurities

apply:
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Threshold Limit

Reporting Threshold 0.10%

Identification Threshold 0.20%

Qualification Threshold 0.20%

These thresholds underscore the necessity for sensitive and accurate analytical methods

capable of detecting and quantifying Sofosbuvir impurity G at levels well below these limits.

Comparative Analysis of Analytical Methods
This section details two robust methods for the analysis of Sofosbuvir impurity G: a validated

RP-HPLC method and a stability-indicating UPLC method.

Parameter RP-HPLC Method UPLC Method

Instrumentation
High-Performance Liquid

Chromatography

Ultra-Performance Liquid

Chromatography

Column
Agilent Eclipse XDB-C18, 4.6

× 250 mm, 5 µm

Waters X-Bridge BEH C18,

100 × 4.6 mm, 2.5 µm

Mobile Phase

Isocratic: 0.1% trifluoroacetic

acid in water:acetonitrile

(50:50 v/v)

Gradient: Acetonitrile and 0.1%

formic acid

Flow Rate 1.0 mL/min 0.6 mL/min

Detection UV at 260 nm UV at 260 nm

LOD for Impurity G 0.03% (0.12 µg)
Not explicitly reported for

Impurity G

LOQ for Impurity G 0.10% (0.375 µg)
Not explicitly reported for

Impurity G

Sofosbuvir Impurity G (CAS: 1337482-15-1), a diastereoisomer of Sofosbuvir, possesses the

same molecular formula (C22H29FN3O9P) and molecular weight (529.45 g/mol ).[6][7][8] The
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RP-HPLC method described demonstrates sufficient sensitivity to meet the ICH reporting

threshold of 0.10%.

Experimental Protocols
Detailed methodologies for the RP-HPLC and UPLC methods are provided below to facilitate

replication and implementation in a laboratory setting.

RP-HPLC Method for the Quantification of Sofosbuvir
Impurity G
This method is adapted from a validated study for the estimation of Sofosbuvir and its process-

related impurities.[2][5]

a) Instrumentation and Chromatographic Conditions:

Instrument: Agilent 1260 Infinity II HPLC with a Diode Array Detector.

Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).

Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and

acetonitrile (50:50 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient.

Injection Volume: 20 µL.

Detection Wavelength: 260 nm.

b) Preparation of Solutions:

Diluent: A mixture of water and acetonitrile (50:50 v/v).

Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and

Sofosbuvir Impurity G reference standards in the diluent to obtain a known concentration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or product in

the diluent to achieve a target concentration.

c) System Suitability:

Inject the standard solution six times. The relative standard deviation (RSD) for the peak

areas should be not more than 2.0%.

The theoretical plates for the Sofosbuvir and Impurity G peaks should be greater than 2000.

The tailing factor for both peaks should be not more than 2.0.

d) Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD for the "phosphoryl impurity," which is understood to be Impurity G, was reported

as 0.03% (0.12 µg).[2]

The LOQ for the same impurity was reported as 0.10% (0.375 µg).[2][5]

UPLC Method for the Analysis of Sofosbuvir and its
Degradation Products
This stability-indicating method is suitable for separating Sofosbuvir from its potential impurities

and degradation products.[4]

a) Instrumentation and Chromatographic Conditions:

Instrument: Waters UPLC system with a photodiode array detector.

Column: Waters X-Bridge BEH C18 (100 × 4.6 mm, 2.5 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient Program:
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Flow Rate: 0.6 mL/min.

Column Temperature: 35°C.

Injection Volume: 2.5 µL.

Detection Wavelength: 260 nm.

b) Preparation of Solutions:

Diluent: A suitable mixture of mobile phase components, such as 50:50 water:acetonitrile.

Standard and Sample Solutions: Prepare as described in the RP-HPLC method.

c) System Suitability:

Assess system suitability based on parameters such as peak resolution, theoretical plates,

and tailing factor to ensure adequate performance.

d) Limit of Detection (LOD) and Limit of Quantification (LOQ):

While this study identified several degradation products, specific LOD and LOQ values for

Sofosbuvir Impurity G were not reported.[4] However, the high sensitivity of UPLC

suggests that low detection and quantification limits are achievable.
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD)

and Limit of Quantification (LOQ) of an impurity in a drug substance.

Solution Preparation

Chromatographic Analysis

Data Evaluation

LOD & LOQ Determination

Prepare Stock Solution
of Impurity G

Prepare a Series of
Diluted Solutions

Inject Each Dilution
into HPLC/UPLC System

Acquire Chromatograms

Plot Peak Area vs.
Concentration

Determine Signal-to-Noise
Ratio (S/N) for Low Concentrations

LOD: S/N Ratio ≈ 3:1 LOQ: S/N Ratio ≈ 10:1

Click to download full resolution via product page

Caption: Workflow for LOD and LOQ Determination of Sofosbuvir Impurity G.
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Conclusion
Both the RP-HPLC and UPLC methods presented are suitable for the analysis of Sofosbuvir

and its impurities. The RP-HPLC method provides validated LOD and LOQ values for Impurity

G, demonstrating its suitability for routine quality control and compliance with regulatory

requirements. The UPLC method offers the advantages of higher resolution and faster analysis

times, making it a powerful tool for stability studies and the identification of unknown

degradation products. The choice of method will depend on the specific requirements of the

analysis, including the need for validated quantitative data versus the need for high-throughput

screening and comprehensive impurity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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